(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-3-[(triphenylmethyl)carbamoyl]propanoic acid
CAS No.: 2679951-28-9
Cat. No.: VC11524319
Molecular Formula: C39H34N2O5
Molecular Weight: 610.7 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2679951-28-9 |
|---|---|
| Molecular Formula | C39H34N2O5 |
| Molecular Weight | 610.7 g/mol |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-oxo-4-(tritylamino)butanoic acid |
| Standard InChI | InChI=1S/C39H34N2O5/c1-38(36(43)44,41-37(45)46-26-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)25-35(42)40-39(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34H,25-26H2,1H3,(H,40,42)(H,41,45)(H,43,44)/t38-/m0/s1 |
| Standard InChI Key | QRJMDUXGLSPXFW-LHEWISCISA-N |
| Isomeric SMILES | C[C@](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
| Canonical SMILES | CC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Introduction
Chemical Structure and Stereochemical Configuration
The molecular formula C₃₉H₃₄N₂O₅ (molecular weight: 610.7 g/mol) reflects a chiral center at the second carbon, designated as (2S) in its IUPAC name. The structure integrates three critical functional groups:
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Fmoc group: A photolabile protecting group attached via a carbonate linkage to the α-amino group.
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Trityl group: A bulky triphenylmethyl moiety shielding the carbamoyl nitrogen.
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Methyl branch: A sterically hindering substituent at the α-carbon, influencing conformational flexibility.
Stereochemical Implications
The (2S) configuration ensures enantioselective interactions during peptide bond formation, a feature critical for maintaining biological activity in synthetic peptides. The methyl group at the α-carbon introduces torsional strain, potentially stabilizing β-sheet conformations in peptide backbones.
Table 1: Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-oxo-4-(tritylamino)butanoic acid | |
| SMILES | CC@(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| InChIKey | QRJMDUXGLSPXFW-LHEWISCISA-N |
Synthesis and Purification Strategies
Stepwise Protection Methodology
Synthesis typically follows solid-phase peptide synthesis (SPPS) protocols:
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Fmoc Introduction: The α-amino group is protected via reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions .
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Trityl Attachment: The carbamoyl nitrogen is shielded using trityl chloride in anhydrous dichloromethane .
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Methyl Branching: A Strecker synthesis variant introduces the methyl group at the α-carbon, leveraging chiral auxiliaries to retain the (2S) configuration.
Purification and Characterization
Reverse-phase HPLC (≥95% purity) and mass spectrometry (observed m/z: 611.2 [M+H]⁺) are standard for quality control. The compound’s hydrophobicity (logP ≈ 8.2) necessitates acetonitrile/water gradients for elution.
Applications in Peptide Engineering
Orthogonal Deprotection in SPPS
The Fmoc group is cleaved under mild basic conditions (e.g., 20% piperidine/DMF), while the trityl group requires weak acids (e.g., 1% TFA in DCM) . This orthogonality allows sequential deprotection, enabling the synthesis of peptides with post-translational modifications.
Conformational Studies
The methyl group’s steric bulk restricts φ/ψ angles in peptide chains, favoring helical or β-strand motifs. Comparative studies with unmethylated analogs show a 30% increase in α-helix stability in model peptides.
Physicochemical Properties
Table 2: Key Physical Properties
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 198–202°C (decomposes) | Differential Scanning Calorimetry |
| Solubility | 5 mg/mL in DMSO, <1 mg/mL in H₂O | Equilibrium Solubility |
| Optical Rotation | [α]²⁵D = +12.4° (c = 1, DMF) | Polarimetry |
Comparative Analysis with Analogous Compounds
Table 3: Comparison with Fmoc-Protected Analogs
Research Frontiers and Challenges
Dynamic Kinetic Resolution
Recent efforts exploit the methyl group’s stereoelectronic effects to catalyze asymmetric transformations, achieving 89% ee in model reactions.
Limitations in Solution-Phase Synthesis
The trityl group’s hydrophobicity complicates solution-phase coupling, necessitating polar aprotic solvents (e.g., NMP) with crown ether additives.
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